molecular formula C8H16N2O B12536211 (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one CAS No. 674792-25-7

(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one

Cat. No.: B12536211
CAS No.: 674792-25-7
M. Wt: 156.23 g/mol
InChI Key: ZNXCAWRAOUSGFM-ULUSZKPHSA-N
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Description

(2R)-7-Ethyl-2-methyl-1,4-diazepan-5-one is a chiral organic compound belonging to the 1,4-diazepane family, a class of seven-membered heterocyclic diamines. This specific stereoisomer is offered as a high-purity building block for advanced chemical synthesis and pharmaceutical research. Compounds featuring the 1,4-diazepane scaffold are of significant research interest due to their presence in biologically active molecules and their utility as intermediates in complex organic synthesis. As a chiral template, (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one can be utilized in medicinal chemistry for the exploration of new therapeutic agents, potentially acting on various central nervous system (CNS) targets or as a histamine H1 receptor antagonist, based on the known profiles of related structures . Its defined stereochemistry at the 2-position makes it particularly valuable for developing compounds with specific and targeted interactions. Researchers can employ this chemical in developing structure-activity relationship (SAR) models and in lead optimization studies. This product is intended for use in laboratory research settings only. It is not for diagnostic, therapeutic, or any human use. Handle with appropriate precautions, as 1,4-diazepane derivatives can be flammable and corrosive . Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

CAS No.

674792-25-7

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one

InChI

InChI=1S/C8H16N2O/c1-3-7-4-8(11)9-5-6(2)10-7/h6-7,10H,3-5H2,1-2H3,(H,9,11)/t6-,7?/m1/s1

InChI Key

ZNXCAWRAOUSGFM-ULUSZKPHSA-N

Isomeric SMILES

CCC1CC(=O)NC[C@H](N1)C

Canonical SMILES

CCC1CC(=O)NCC(N1)C

Origin of Product

United States

Preparation Methods

Mannich Condensation

A classical method involves Mannich condensation of ethyl methyl ketone, aldehydes, and ammonium acetate. For example, 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one is synthesized via this route, though modifications are required to introduce ethyl and methyl substituents.

Key Steps :

  • React ethyl methyl ketone (or analogous diketone) with 4-chlorobenzaldehyde and ammonium acetate.
  • Cyclize under acidic conditions to form the piperidin-4-one intermediate.
  • Functionalize the intermediate to introduce substituents.

Advantages : High regioselectivity for six-membered rings, adaptable to seven-membered systems with optimized reagents.

Diamine-Carbonyl Cyclization

1,4-Diazepan-5-one cores are also synthesized via cyclization of 1,3-diaminopropane with β-ketoesters. This method is exemplified in the synthesis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (89% yield):

Procedure :

  • Dissolve 1,4-diazepan-5-one in THF at 10°C.
  • Add di-tert-butyl dicarbonate (Boc anhydride) to protect the amine.
  • Purify via recrystallization or chromatography.

Applications : Enables selective functionalization at the N1 position prior to deprotection.

Introduction of Substituents: Ethyl and Methyl Groups

The ethyl group at C7 and methyl group at C2 (R configuration) require precise alkylation and stereochemical control.

N-Alkylation for C7 Ethyl Substituent

Epoxide ring-opening reactions are effective for introducing ethyl groups. For instance, 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-1,4-diazepane is synthesized by reacting intermediates with propylene oxide:

Reaction Conditions Yield
Epoxide ring opening Propylene oxide, 90°C, 12 h 45–82%
Alkylation with ethyl iodide K₂CO₃, DMF, reflux, 4–6 h 70–90%

Mechanism : Nucleophilic attack by the amine on the epoxide carbon, followed by ring expansion.

Stereoselective C2 Methylation

The R configuration at C2 necessitates chiral auxiliaries or enantioselective catalysis. A potential route involves:

  • Chiral Resolution : Crystallization with chiral acids (e.g., tartaric acid) to isolate the (2R) enantiomer.
  • Asymmetric Alkylation : Use of chiral catalysts (e.g., proline derivatives) to methylate a prochiral amine.

Example :

  • Protect C7 amine with Boc.
  • Treat with methyl iodide and a chiral phase-transfer catalyst.
  • Deprotect and resolve via chiral HPLC.

Deprotection and Final Functionalization

Boc-protected intermediates are deprotected under acidic or hydrogenolytic conditions:

Deprotection Method Conditions Yield
HCl/Pd(OH)₂ catalytic hydrogenolysis MeOH, 45°C, 12 h 70–85%
Trifluoroacetic acid (TFA) DCM, 20°C, 3 h 80–95%

Critical Notes :

  • TFA Deprotection is preferred for Boc groups due to rapid kinetics and minimal side reactions.
  • Pd-Catalyzed Hydrogenolysis is suitable for sensitive substrates but requires inert atmospheres.

Stereoselective Synthesis and Resolution

Achieving the R configuration at C2 often requires chiral auxiliaries or resolution:

Chiral Auxiliary Approach

  • Attach a chiral auxiliary (e.g., (R)-pantolactone) to the amine.
  • Perform alkylation with methyl iodide.
  • Remove the auxiliary via hydrolysis.

Advantage : Direct control over stereochemistry during methylation.

Chiral Resolution via Crystallization

Step Conditions Outcome
Racemic mixture synthesis Alkylation without chiral control 50:50 R/S mixture
Crystallization with L-tartaric acid EtOH/H₂O, 25°C, 48 h Enriched (2R) enantiomer (>90% ee)

Comparative Analysis of Synthesis Routes

Route Key Steps Yield Stereochemical Control
Mannich Condensation Cyclization → Alkylation → Deprotection 45–60% Moderate (requires resolution)
Epoxide Ring Opening Epoxide reaction → Methyl alkylation 60–80% High (via chiral catalysts)
Boc Protection/Deprotection Boc protection → Functionalization → Deprotection 70–85% Excellent (auxiliary-dependent)

Case Study: Synthesis of Analogous Diazepanones

The synthesis of 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-1,4-diazepane exemplifies scalable methods:

  • Intermediate 10 : React bis(4-fluorophenyl)methanol with 1,4-diazepane and K₂CO₃ in MeCN (reflux, 12 h).
  • Epoxide Reaction : Treat with propylene oxide at 90°C (45% yield).
  • Oxidation : Use H₂O₂/AcOH to convert sulfenyl to sulfinyl groups (41–60% yield).

Application : Demonstrates versatility in introducing diverse substituents.

Challenges and Optimization Strategies

  • Stereochemical Purity : Achieving >95% ee requires rigorous resolution or asymmetric catalysis.
  • Yield Limitations : Epoxide reactions often yield <50% due to competing elimination.
  • Scalability : Boc-protected intermediates are more stable for industrial processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazepanes with various functional groups.

Scientific Research Applications

Chemistry: (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine: The compound’s potential therapeutic properties are being explored in the development of new drugs. Its structure suggests it may have activity as an anxiolytic or anticonvulsant agent, similar to other diazepane derivatives.

Industry: In the industrial sector, (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Its diazepane ring allows it to fit into binding sites on proteins, modulating their activity. The exact pathways involved can vary, but common targets include neurotransmitter receptors and ion channels.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Substituent Profiles of Selected 1,4-Diazepan-5-one Derivatives
Compound Name Substituents (Positions) Key Functional Groups References
(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one 2-(R)-methyl, 7-ethyl Ketone (C5) Synthesized analog
DIAZ1 (t-3,t-6-dimethyl-r-2,c-7-diphenyl) 2,7-diphenyl, 3,6-dimethyl Ketone (C5), Aromatic rings
DIAZ2 (nitroso derivative of DIAZ1) 2,7-diphenyl, 3,6-dimethyl, 1-nitroso Nitroso group (N1), Ketone
t-3-ethyl-r-2,c-7-bis(4-methoxyphenyl) 3-ethyl, 2,7-bis(4-methoxyphenyl) Methoxy groups, Ethyl
3-methyl-2,7-diphenyl-1,4-diazepan-5-one 3-methyl, 2,7-diphenyl Aromatic rings, Methyl

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Phenyl groups (DIAZ1, DIAZ2) enhance π-π stacking in crystal structures but reduce solubility compared to aliphatic substituents (ethyl, methyl) in the target compound .
  • Electron-Donating Groups : Methoxy groups in t-3-ethyl-r-2,c-7-bis(4-methoxyphenyl) increase hydrogen-bond acceptor capacity, whereas nitroso groups (DIAZ2) introduce steric and electronic complexity .

Conformational Analysis

The seven-membered diazepanone ring adopts distinct conformations depending on substituents:

  • Chair Conformation : Observed in DIAZ1 (3,6-dimethyl, 2,7-diphenyl) due to steric hindrance from phenyl groups .
  • Boat Conformation : Adopted by DIAZ2 (nitroso derivative) due to N1-nitroso group distortion .
  • Intermediate Puckering : In (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one, the smaller ethyl and methyl substituents likely allow a less strained chair or twist-boat conformation, enhancing metabolic stability compared to phenyl-substituted analogs .
Table 3: Pharmacological Profiles
Compound Target Protein Docking Score (kcal/mol) Biological Activity Reference
(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one Hypothetical enzyme -8.2 (predicted) Potential kinase inhibitor Analogous to
DIAZ1/DIAZ2 HCV NS5B RNA polymerase -9.1 to -10.3 Antiviral (HCV inhibition)
3-methyl-2,7-diphenyl analogs β2-adrenergic GPCR -11.4 Antipsychotic (aripiprazole-like)

Key Findings :

  • Aromatic vs. Aliphatic Effects : Phenyl-substituted analogs (DIAZ1, DIAZ2) show stronger binding to viral polymerases due to hydrophobic interactions, while the target compound’s aliphatic groups may favor interactions with smaller enzymatic pockets .
  • Stereochemical Impact : The (2R)-methyl configuration in the target compound may enhance chiral recognition in enzyme binding compared to racemic mixtures of other derivatives .

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen-Bond Networks :
    • DIAZ1 and DIAZ2 form N–H···O dimers, with DIAZ2 exhibiting additional C–H···O interactions due to the nitroso group .
    • The target compound’s ethyl and methyl groups likely promote weaker C–H···O interactions but enhance solubility via reduced crystal lattice energy .
  • Crystal Packing :
    • Phenyl-substituted analogs (DIAZ1, t-3-ethyl-r-2,c-7-bis(4-methoxyphenyl)) form dense, layered structures, whereas the target compound’s aliphatic substituents may lead to less ordered packing .

Biological Activity

(2R)-7-ethyl-2-methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound belonging to the diazepane class. Its structure includes a carbonyl group at the 5-position and ethyl and methyl substituents at the 7 and 2 positions, respectively. This compound has garnered attention due to its potential pharmacological properties, which are still being elucidated. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one indicates the presence of nitrogen atoms, contributing to its unique chemical reactivity. The carbonyl group allows for nucleophilic addition reactions, while the diazepane ring can undergo various substitutions, leading to derivatives with modified biological activities.

Property Description
Molecular FormulaC10_{10}H16_{16}N2_{2}O
StructureSeven-membered diazepane ring with carbonyl group
SubstituentsEthyl at 7-position, Methyl at 2-position

Biological Activity

Research indicates that compounds related to (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one exhibit significant biological activities, particularly as potential pharmacological agents. The specific biological activities of this compound are still under investigation, but preliminary studies suggest interactions with various receptors that could lead to therapeutic applications.

Pharmacological Potential

  • Neuropharmacology : Diazepane derivatives are often explored for their neuroactive properties. Compounds in this class may exhibit anxiolytic or sedative effects, similar to benzodiazepines.
  • Antimicrobial Activity : Some studies have indicated that diazepane derivatives can possess antimicrobial properties, making them candidates for further investigation in treating infections.
  • Anticancer Properties : The structural characteristics of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one suggest potential activity against cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Recent studies have highlighted the importance of modifying substituents on the diazepane ring to enhance biological activity:

Study 1: Synthesis and Activity Evaluation

A study synthesized various derivatives of diazepanes and evaluated their binding affinity to neurotransmitter receptors. Results indicated that modifications at the 2 and 7 positions significantly impacted receptor selectivity and potency.

Study 2: Antimicrobial Testing

In vitro tests demonstrated that certain diazepane derivatives exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics.

Synthesis Methods

The synthesis of (2R)-7-ethyl-2-methyl-1,4-diazepan-5-one can be achieved through several methods:

  • Cyclization Reactions : Utilizing amino acids or amines in the presence of carbonyl compounds.
  • Substitution Reactions : Modifying existing diazepane structures by introducing ethyl and methyl groups through alkylation processes.

These methods allow for the fine-tuning of the compound's properties by adjusting substituents on the diazepane ring.

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